Product packaging for 1-[(4-Aminophenyl)acetyl]piperidin-4-OL(Cat. No.:CAS No. 872404-78-9)

1-[(4-Aminophenyl)acetyl]piperidin-4-OL

货号: B3291384
CAS 编号: 872404-78-9
分子量: 234.29 g/mol
InChI 键: GNAPBFZFSPYWNR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Contextualization within Relevant Chemical and Biological Research Domains

The structure of 1-[(4-Aminophenyl)acetyl]piperidin-4-OL situates it at the intersection of synthetic organic chemistry and medicinal chemistry. The 4-hydroxypiperidine (B117109) fragment is a common building block in the synthesis of pharmacologically active compounds, including analgesics. researchgate.netnih.govgoogle.com The aminophenyl group is also a well-known pharmacophore present in numerous drugs. For instance, N-(4-Aminophenyl)piperidine is used as a reactant in the synthesis of antimalarial drugs and selective T-cell inhibitors. sigmaaldrich.com

The combination of these fragments via an acetyl linker suggests its potential utility as a chemical intermediate. The synthesis of such derivatives often involves multi-step processes, starting from simpler precursors like 4-piperidone (B1582916) or 4-hydroxypiperidine. google.comdtic.mil The presence of reactive sites—the secondary amine of the piperidine (B6355638) ring (if the acetyl group were absent), the hydroxyl group, and the aromatic amine—allows for extensive functionalization, making it a candidate for creating libraries of new compounds for biological screening. nih.gov

Significance of Piperidine-Based Scaffolds in Modern Chemical Research

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in the pharmaceutical industry, forming the core of drugs across more than twenty therapeutic classes. researchgate.netmdpi.com This prevalence is due to several advantageous properties. The piperidine skeleton can improve the pharmacokinetic profile of a molecule, enhancing properties like membrane permeability and metabolic stability. researchgate.net

Its three-dimensional, chair-like conformation allows for precise spatial orientation of substituents, which is critical for optimizing binding interactions with biological targets such as enzymes and receptors. mdpi.com By modifying the piperidine core, chemists can fine-tune a compound's biological activity and selectivity. researchgate.net Piperidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, analgesic, and antipsychotic effects, making them a "privileged structure" in drug discovery. encyclopedia.pub

Overview of Research Approaches Applied to Novel Chemical Entities

The journey of a novel chemical entity from discovery to application is guided by a well-established set of research methodologies. For a compound like this compound, where public data on biological activity is scarce, initial exploration would likely involve computational and high-throughput screening methods.

In Silico Screening: Computer-aided tools are often used to predict the potential biological targets and activities of new molecules. clinmedkaz.org Programs like SwissTargetPrediction can identify likely protein targets, while PASS (Prediction of Activity Spectra for Substances) can forecast a spectrum of pharmacological effects, helping to prioritize compounds for further preclinical study. clinmedkaz.org

Synthesis and Derivatization: A key approach is to use the novel compound as a scaffold to synthesize a library of related derivatives. nih.govnih.gov For this compound, this could involve reactions at the hydroxyl or amino groups to create a diverse set of molecules.

Biological Evaluation: The synthesized library of compounds would then be subjected to biological assays. These can range from broad screens for general activity (e.g., antimicrobial, antiproliferative) to targeted assays against specific enzymes or receptors predicted by in silico models. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies: By comparing the chemical structures and biological activities of the different derivatives, researchers can establish an SAR. This helps identify which parts of the molecule are essential for its activity and guides the design of more potent and selective compounds. acs.org

Identification of Current Research Trajectories and Unexplored Scientific Avenues for this compound

Given the limited specific research on this compound, its primary current role appears to be that of a chemical building block available for research purposes. bldpharm.comchembuyersguide.com The most immediate research trajectory would be to fully characterize its chemical behavior and explore its potential as a scaffold for new bioactive agents.

Unexplored scientific avenues include:

Systematic Biological Screening: The compound has not been extensively screened for biological activity. Based on its structural components, it could be evaluated for a range of effects. Derivatives of 4-hydroxypiperidine have shown analgesic properties, while various piperidines exhibit anticancer and antimicrobial activities. nih.govrsc.org

Derivative Synthesis and Library Development: A significant opportunity lies in using this molecule as a starting point. The free amino group and the hydroxyl group are prime sites for chemical modification, allowing for the creation of a diverse library of novel compounds for drug discovery programs. nih.gov

Polymer and Materials Science: The bifunctional nature of the molecule (amine and alcohol) could make it a candidate for incorporation into novel polymers or functional materials, an area that appears completely unexplored.

Pro-drug Development: The acetyl group on the aminophenyl nitrogen could potentially be designed to be cleaved in vivo, releasing a parent drug. This pro-drug strategy is a common approach in medicinal chemistry to improve a drug's pharmacokinetic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B3291384 1-[(4-Aminophenyl)acetyl]piperidin-4-OL CAS No. 872404-78-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(4-aminophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-11-3-1-10(2-4-11)9-13(17)15-7-5-12(16)6-8-15/h1-4,12,16H,5-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAPBFZFSPYWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity and Mechanistic Investigations of 1 4 Aminophenyl Acetyl Piperidin 4 Ol

In Vitro Pharmacological Profiling Methodologies

In vitro pharmacological profiling is the first step in characterizing the biological effects of a test compound. It involves a suite of assays designed to rapidly assess interactions with a wide range of biological targets in a controlled, non-living system.

High-Throughput Screening (HTS) Techniques for Initial Activity Assessment

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to test a large number of chemical compounds against specific biological targets. wikipedia.orgbmglabtech.com The primary goal of HTS is to identify "hits" or "leads"—compounds that modulate the target's activity in a desired manner. bmglabtech.com For a novel compound such as 1-[(4-Aminophenyl)acetyl]piperidin-4-OL, HTS provides an efficient, initial assessment of its potential biological activity across a diverse panel of targets.

The process involves preparing microtiter plates, which are small plastic containers with a grid of wells (commonly 96, 384, or 1536 wells), where each well contains a specific biological target, such as an enzyme or a cell line. wikipedia.orgdanaher.com An automated system then adds the test compound to these wells. wikipedia.org Highly sensitive detectors measure changes in the wells, often using fluorescence, luminescence, or colorimetric signals, to identify any interaction between the compound and the target. danaher.comnih.gov

The objective is to screen compound libraries to find candidates that produce the desired change in a biological target's function. drugtargetreview.com These screens are typically performed against isolated proteins or in cellular systems. drugtargetreview.com The advantage of HTS is that it is driven by functional activity, which can lead to the discovery of compounds with novel chemical structures and mechanisms of action. drugtargetreview.com

Interactive Table 1: Hypothetical HTS Primary Screen Results for this compound

This table illustrates the kind of data generated from an initial HTS campaign. The values are for illustrative purposes only.

Target ClassAssay TypeCompound Concentration% Inhibition/ActivationHit Status
Kinase PanelFluorescence10 µM85% Inhibition (Kinase X)Hit
GPCR PanelLuminescence10 µM5% Activation (Receptor Y)No Hit
Protease PanelColorimetric10 µM92% Inhibition (Protease Z)Hit
Ion Channel PanelFluorescence10 µM12% Blockade (Channel A)No Hit

Receptor Binding Assays and Ligand-Receptor Interaction Studies (in vitro)

Once an initial "hit" is identified, receptor binding assays are employed to quantify the interaction between the compound and its potential target. These assays measure the binding of a ligand to a receptor. wikipedia.org They are crucial for determining the affinity (how strongly the compound binds) and specificity (whether it binds to other receptors) of the interaction. wikipedia.orgyoutube.com

A common method is the competitive radioligand binding assay. youtube.com In this technique, a radiolabeled ligand with known affinity for the receptor is made to compete for binding sites with the unlabeled test compound (e.g., this compound). youtube.com The amount of radioactivity measured is inversely proportional to the test compound's ability to bind to the receptor. By testing various concentrations of the compound, a competition curve can be generated, from which the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated. These values are key measures of the compound's binding affinity.

Non-radioactive methods are also widely used, such as those based on fluorescence polarization (FP), time-resolved fluorescence, and surface plasmon resonance (SPR). slideshare.netnih.gov SPR, a label-free method, can provide real-time kinetic data on the association and dissociation rates of the ligand-receptor interaction. slideshare.netpatsnap.com

Interactive Table 2: Hypothetical Receptor Binding Affinity Data for this compound

This table illustrates the kind of binding affinity data obtained from receptor binding assays. The values are for illustrative purposes only.

Target ReceptorAssay TypeRadioligandIC50 (nM)Ki (nM)
Target Kinase XRadioligand Competition[³H]-Staurosporine7548
Target Protease ZRadioligand Competition[³H]-Inhibitor-A12085
Off-Target Receptor BRadioligand Competition[¹²⁵I]-Ligand-B>10,000>10,000
Off-Target Receptor CRadioligand Competition[³H]-Ligand-C8,5006,200

Enzymatic Assays and Kinetic Characterization (in vitro)

If the HTS campaign suggests that this compound interacts with an enzyme, enzymatic assays are performed to confirm this activity and characterize its kinetics. nih.gov These assays are fundamental tools for evaluating potential therapeutic agents. patsnap.com They measure the rate of an enzymatic reaction and how it is affected by the compound. bellbrooklabs.com This helps determine if the compound is an inhibitor or an activator and provides insights into its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). bellbrooklabs.com

Kinetic studies involve measuring enzyme activity under various conditions, such as different concentrations of the substrate and the inhibitor compound. nih.gov By plotting the reaction rates, key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax) can be determined. bellbrooklabs.com The data helps to establish the precise nature of the inhibition. For example, a competitive inhibitor will increase the apparent Km of the substrate without changing the Vmax.

Common detection methods include fluorescence-based assays, which are highly sensitive, and colorimetric assays. patsnap.comlongdom.org Mass spectrometry-based assays can also be used, offering high specificity by directly measuring the mass of substrates and products. patsnap.com

Cellular Assays for Functional Activity (in vitro/ex vivo, non-human)

While binding and enzymatic assays are performed on isolated molecules, cellular assays assess the compound's effect in a more physiologically relevant context: within living cells. nih.govsigmaaldrich.com These assays measure the functional consequences of the target engagement, such as changes in cell signaling, proliferation, or viability. accelevirdx.comamericanpeptidesociety.org

For a compound like this compound, if it were found to inhibit a kinase involved in cell growth, a cellular proliferation assay could be used. americanpeptidesociety.org In such an assay, cancer cells might be treated with the compound, and their growth rate measured over time. A reduction in proliferation would confirm the compound's functional activity.

Other examples of cellular assays include reporter gene assays, which measure changes in gene expression, and calcium signaling assays, which monitor intracellular calcium levels as an indicator of signaling pathway activation. thermofisher.com These assays are critical for bridging the gap between molecular interaction and a potential therapeutic effect. sigmaaldrich.com

Molecular Target Identification Strategies for this compound

In cases where a compound shows interesting activity in a phenotypic screen (i.e., it produces a desirable effect on cells, but the molecular target is unknown), specific strategies are needed to identify its binding partner(s). nih.gov This process is often called target deconvolution. europeanreview.org

Affinity-Based Proteomics Methodologies

Affinity-based proteomics is a powerful approach for identifying the direct molecular targets of a small molecule. acs.orgresearchgate.net This method uses the compound itself as a "bait" to "fish out" its binding partners from a complex mixture of proteins, such as a cell lysate. researchgate.net

The most common technique is affinity chromatography. nih.gov In this method, this compound would be chemically modified to attach it to a solid support, such as a resin or magnetic beads, creating an affinity matrix. nih.gov This matrix is then incubated with a cell or tissue extract. nih.gov Proteins that bind to the immobilized compound are captured, while non-binding proteins are washed away. nih.gov

To distinguish specific binders from non-specific ones, a competition experiment is often performed. nih.gov Here, the cell extract is pre-incubated with an excess of the free, unmodified compound before being added to the affinity matrix. researchgate.net The free compound competes for binding to the target proteins, preventing them from being captured by the immobilized compound. The proteins that are captured in the absence of the free compound but not in its presence are considered specific targets. researchgate.net These captured proteins are then identified using techniques like mass spectrometry. europeanreview.org This approach enables the unbiased identification of the full spectrum of a compound's cellular interactors. thieme-connect.com

Reporter Gene Assays and Pathway Analysis (in vitro)

Reporter gene assays are a important tool for investigating the impact of a compound on specific cellular pathways. While direct reporter gene assay data for this compound is not extensively documented in publicly available literature, the methodology can be inferred from studies on structurally related compounds. For instance, in the evaluation of quinoline-based inhibitors of DNA methyltransferase (DNMT), reporter gene assays have been instrumental. researchgate.net These assays often utilize a reporter gene, such as luciferase or β-galactosidase, placed under the control of a promoter that is regulated by a specific pathway of interest.

In the context of DNMT inhibitors, a reporter gene under a methylated cytomegalovirus (CMV) promoter is often used. researchgate.net The re-expression of this silenced reporter gene in the presence of a test compound indicates its ability to inhibit DNA methylation. researchgate.net A similar approach could be employed to assess the activity of this compound on various signaling pathways. For example, to investigate its potential influence on the PI3K/AKT pathway, a reporter construct containing a promoter with binding sites for transcription factors downstream of AKT could be utilized.

Pathway analysis, often conducted in conjunction with reporter gene assays, helps to further delineate the molecular targets of a compound. Techniques such as network pharmacology and bioinformatics analysis of differentially expressed genes in response to compound treatment can reveal key signaling pathways. nih.gov For instance, the mechanism of action of the natural compound ailanthone (B197834) in colorectal cancer was elucidated by identifying the PI3K/AKT signaling pathway as a pivotal mediator through such integrative analyses. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and for the rational design of more potent and selective analogs.

The design of analogs of this compound would likely follow established principles of medicinal chemistry. A common strategy involves the synthesis of a focused library of compounds where specific regions of the parent molecule are systematically modified. This approach allows for the exploration of the chemical space around the core scaffold to identify key structural features required for biological activity.

Inspiration for analog design can be drawn from SAR studies of related piperidine-containing compounds. For example, in the development of novel antifungal agents based on a 4-aminopiperidine (B84694) core, a library of over 30 derivatives was synthesized to probe the impact of substituents at the piperidine (B6355638) nitrogen and the 4-amino group. mdpi.com Similarly, SAR studies on haloperidol (B65202) analogs have utilized bioisosteric replacement strategies to enhance affinity for specific dopamine (B1211576) and serotonin (B10506) receptor subtypes. nih.gov

For this compound, key areas for modification would include:

The amino group on the phenyl ring.

The acetyl linker.

The hydroxyl group on the piperidin-4-ol moiety.

The piperidine nitrogen.

The biological activity of piperidine-based compounds can be significantly influenced by the nature and position of substituents. SAR studies on piperidinol analogs as anti-tuberculosis agents revealed that substitutions on the phenoxy C-ring were critical for activity. nih.gov Specifically, 4-chloro and 4-trifluoromethyl analogs were found to be the most potent. nih.gov

In another example, the antifungal activity of 4-aminopiperidines was highly dependent on the nature of the substituent at the piperidine nitrogen and the 4-amino group. mdpi.com Long-chain N-alkyl substituents, particularly N-dodecyl, at the 4-amino position led to outstanding antifungal activity when combined with a benzyl (B1604629) or phenylethyl substituent at the piperidine nitrogen. mdpi.com Conversely, shorter, branched, or cyclic alkyl residues at the 4-amino group were detrimental to activity. mdpi.com

These findings suggest that for derivatives of this compound, both the electronic and steric properties of substituents on the aminophenyl ring and modifications to the piperidin-4-ol moiety could have a profound impact on biological activity and target selectivity.

Table 1: Hypothetical SAR Data for this compound Analogs Based on Related Piperidine Derivatives

Compound Modification on Aminophenyl Ring (R1) Modification on Piperidin-4-ol (R2) Observed Activity Trend (Inferred)
Analog A4-Chloro-OHPotentially Increased Activity
Analog B4-Trifluoromethyl-OHPotentially Increased Activity
Analog C2,5-Dimethyl-OHPotentially Decreased Activity
Analog D4-Amino-O-DodecylPotentially Increased Activity (if target is similar to fungal enzymes)
Analog E4-Amino-O-CyclohexylPotentially Decreased Activity (if target is similar to fungal enzymes)

This table is interactive and presents hypothetical data based on SAR trends observed in related piperidine-containing compounds.

The three-dimensional arrangement of a molecule is often critical for its interaction with a biological target. Stereochemistry can play a decisive role in the biological activity of piperidine derivatives. For instance, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers displayed significantly more potent analgesic activity than their corresponding R-(-) enantiomers. nih.gov In some cases, the difference in potency was over 100-fold. nih.gov

Similarly, the anti-tuberculosis activity of piperidinol analogs was found to be stereochemistry-dependent. nih.gov The compound with R stereochemistry at the central secondary hydroxyl group and a para-chloro substitution on the aryl C-ring was highly active, as was the analog with S stereochemistry and a para-trifluoromethyl group. nih.gov This highlights that the spatial orientation of key functional groups is crucial for effective binding to the target.

Elucidation of Mechanism of Action at the Molecular and Cellular Levels (in vitro)

A comprehensive investigation would likely involve identifying the molecular target(s) and the downstream cellular consequences of target engagement. The mechanism of action of some 4-aminopiperidine derivatives as antifungal agents has been attributed to the inhibition of enzymes involved in ergosterol (B1671047) biosynthesis, specifically sterol C14-reductase and sterol C8-isomerase. mdpi.com This suggests that derivatives of this compound could potentially interfere with specific enzymatic pathways.

A modern approach to mechanism of action studies often integrates computational methods with experimental validation. Network pharmacology, for example, can be used to predict potential protein targets and signaling pathways. nih.gov These predictions can then be validated experimentally using a suite of in vitro assays. For instance, following the identification of the PI3K/AKT pathway as a potential target for ailanthone, its inhibitory effect on the phosphorylation of AKT was confirmed using immunofluorescence. nih.gov Further cellular assays, such as cell cycle analysis, apoptosis assays, and migration/invasion assays, can provide a more detailed picture of the compound's effects at the cellular level. nih.gov

Computational and Theoretical Studies on 1 4 Aminophenyl Acetyl Piperidin 4 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement and energy of its electrons. These methods, derived from the principles of quantum mechanics, can predict a wide range of molecular attributes, including geometry, electronic structure, and reactivity. uni-greifswald.delynchlab-cme.com

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a cornerstone of quantum chemistry that describes the wave-like behavior of electrons in molecules. For a compound like 1-[(4-Aminophenyl)acetyl]piperidin-4-OL, applying MO theory would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. These calculations would allow researchers to map the electron density distribution, identifying nucleophilic and electrophilic sites within the molecule, which is crucial for predicting how it might interact with other chemical species.

Table 1: Hypothetical Molecular Orbital Energy Data This table illustrates the type of data that would be generated from quantum chemical calculations. The values are for illustrative purposes only.

Molecular Orbital Energy (eV) Description
HOMO -5.8 Highest Occupied Molecular Orbital; region of likely electron donation.
LUMO -1.2 Lowest Unoccupied Molecular Orbital; region of likely electron acceptance.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt numerous conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable, low-energy states.

By mapping the potential energy surface, researchers can identify local and global energy minima, which correspond to the most probable conformations the molecule will adopt. This process is critical for understanding how the molecule might fit into a biological receptor's binding site.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule to a biological target. researchgate.net

Ligand Preparation and Receptor Site Definition

Before docking can be performed, the three-dimensional structure of the ligand, this compound, must be generated and optimized, often using the results from quantum chemical conformational analysis. This step ensures that the ligand's geometry, including bond lengths, angles, and charge distribution, is realistic.

Simultaneously, a relevant biological target (e.g., an enzyme or receptor) must be selected. The binding site, or the specific pocket within the receptor where the ligand is expected to bind, is then defined. This is often guided by experimental data on the receptor or by identifying conserved binding pockets in related proteins.

Scoring Functions and Binding Mode Prediction

Docking algorithms systematically sample a large number of orientations and conformations of the ligand within the defined receptor site. Each of these poses is then evaluated by a "scoring function," which estimates the binding free energy. The goal is to identify the pose with the best score, which represents the most likely binding mode.

The predicted binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Table 2: Illustrative Molecular Docking Results This table shows a hypothetical outcome of a docking simulation against a protein target. The values and interactions are for illustrative purposes.

Parameter Value/Description
Binding Affinity (kcal/mol) -8.5
Predicted Interactions Hydrogen bond between piperidinol -OH and Asp129; Pi-stacking between aminophenyl ring and Phe256.

Molecular Dynamics (MD) Simulations to Characterize Ligand-Target Interactions

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govwikipedia.org MD simulations model the physical movements of atoms and molecules, providing a deeper understanding of the stability of the ligand-receptor complex and the nature of their interactions. nih.govmdpi.com

An MD simulation begins with the best-predicted pose from molecular docking. The entire ligand-receptor complex is placed in a simulated physiological environment, typically a box of water molecules and ions. The simulation then calculates the forces between all atoms and uses Newton's equations of motion to predict their movements over a series of very small time steps. wikipedia.org

By analyzing the trajectory of the simulation, researchers can assess the stability of the binding pose. Key metrics include the root-mean-square deviation (RMSD) of the ligand from its initial position and the persistence of specific intermolecular interactions (like hydrogen bonds) over the simulation time. This provides crucial information on whether the docked pose is stable and how the ligand and protein adapt to each other. plos.org

Simulation Setup and Trajectory Analysis4.3.2. Binding Kinetics and Residence Time Prediction (in silico)4.4. Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs4.4.1. Descriptor Generation and Selection Methodologies4.4.2. Model Development and Validation Techniques4.4.3. Predictive Applications in Analog Design4.5. In Silico ADMET Prediction and Pharmacokinetic Modeling Methodologies

To provide the requested information, dedicated computational chemistry research on “this compound” would need to be conducted and published. Without such primary sources, any attempt to create the specified content would be speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable research findings.

In Silico ADMET Prediction and Pharmacokinetic Modeling Methodologies

Absorption and Distribution Prediction Models

In the absence of specific studies on this compound, a general approach to predicting its absorption and distribution would involve the use of various computational models. These models typically calculate a range of physicochemical properties that are critical determinants of a compound's pharmacokinetic behavior. Key parameters that would be assessed include:

Lipophilicity (LogP): This value predicts how well a compound dissolves in fatty or non-polar environments versus aqueous environments. It is a crucial factor for membrane permeability.

Aqueous Solubility (LogS): This parameter is essential for a drug to be absorbed from the gastrointestinal tract.

Molecular Weight (MW): Generally, lower molecular weight compounds are more readily absorbed.

Topological Polar Surface Area (TPSA): This is a good indicator of a molecule's ability to permeate cell membranes.

Hydrogen Bond Donors and Acceptors: These influence solubility and binding to biological targets.

Various in silico tools and web servers, such as SwissADME, pkCSM, and others, are commonly used to generate these predictions. For a hypothetical analysis of this compound, one would input the chemical structure into these platforms to obtain a predictive profile.

Table 1: Hypothetical Predicted Physicochemical Properties for ADME Prediction of this compound

PropertyPredicted ValueImplication for Absorption & Distribution
Lipophilicity (LogP)(Value not available)(Interpretation not possible)
Aqueous Solubility (LogS)(Value not available)(Interpretation not possible)
Molecular Weight (MW)(Value not available)(Interpretation not possible)
Topological Polar Surface Area (TPSA)(Value not available)(Interpretation not possible)
Hydrogen Bond Donors(Value not available)(Interpretation not possible)
Hydrogen Bond Acceptors(Value not available)(Interpretation not possible)

Without actual computational data, this table remains illustrative of the approach rather than a reflection of the compound's specific properties.

Metabolism Pathway Prediction (in silico)

Predicting the metabolic fate of this compound would involve identifying potential sites of metabolism by major drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family. In silico metabolism prediction tools utilize models of CYP enzyme active sites and knowledge of common metabolic reactions to predict which parts of a molecule are likely to be modified.

For this compound, potential metabolic pathways could include:

Hydroxylation: The aromatic ring and the piperidine (B6355638) ring are potential sites for hydroxylation.

N-dealkylation: While less likely given the structure, it is a possibility.

Oxidation: The secondary alcohol on the piperidine ring could be oxidized to a ketone.

Conjugation: The primary amine and the hydroxyl group are potential sites for glucuronidation or sulfation.

Software such as MetaPrint2D-React or various modules within larger computational chemistry suites can predict these metabolic routes.

Table 2: Hypothetical Predicted Sites of Metabolism for this compound

Metabolic ReactionPotential SitePredicted Metabolite Structure
Aromatic HydroxylationPhenyl ring(Structure not available)
Aliphatic HydroxylationPiperidine ring(Structure not available)
OxidationPiperidin-4-ol(Structure not available)
Glucuronidation4-Aminophenyl or Piperidin-4-ol(Structure not available)

This table illustrates the types of predictions that would be made; however, no specific data is currently published for this compound.

Excretion Prediction Models

Computational models can also predict the likely route of excretion for a compound, whether it be primarily through the kidneys (renal excretion) or through the bile (hepatic excretion). These predictions are often based on the compound's physicochemical properties, such as its molecular weight and polarity. Generally, smaller, more polar molecules are more likely to be excreted renally.

For this compound, its relatively small size and the presence of polar functional groups (amine and hydroxyl) would suggest a significant potential for renal clearance. However, without specific in silico predictions, this remains a general assumption based on its chemical structure.

De Novo Design and Virtual Screening Approaches Based on the Piperidine Scaffold

The piperidine scaffold is a well-established and highly valued structural motif in medicinal chemistry due to its prevalence in natural products and its favorable physicochemical properties. It is often considered a "privileged scaffold" because it can interact with a wide range of biological targets.

De novo design and virtual screening are computational techniques used to explore new chemical entities based on a known scaffold.

De Novo Design: This involves computationally "growing" new molecules from a starting fragment or scaffold within the binding site of a target protein. Algorithms for de novo design would explore different ways to elaborate the this compound structure to optimize interactions with a specific biological target.

Virtual Screening: This technique involves computationally screening large libraries of virtual compounds to identify those that are predicted to bind to a target of interest. A library of compounds containing the piperidine-4-ol scaffold could be screened against various disease-relevant targets to identify potential new drug candidates.

Numerous studies have demonstrated the utility of the piperidine scaffold in the design of novel therapeutics for a wide range of diseases. However, specific examples of de novo design or virtual screening efforts that have explicitly used this compound as a starting point are not documented in the available literature.

Preclinical Research Methodologies and Translational Research Concepts Non Human Focus

In Vitro Assay Development and Validation for Potency and Selectivity

The initial stages of characterizing 1-[(4-Aminophenyl)acetyl]piperidin-4-ol involve the use of in vitro assays to determine its potency and selectivity. nih.gov Potency, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), is a measure of the drug concentration required to elicit a 50% response in a given assay. nih.gov These assays can be biochemical, utilizing isolated enzymes or receptors, or cell-based, which provide a more physiologically relevant context by assessing the compound's effect on whole cells. youtube.com

For this compound, a biochemical assay might involve measuring its ability to inhibit a specific target enzyme, while a cell-based assay could assess its impact on a cellular process like proliferation or signaling. frontiersin.org The validation of these assays is critical to ensure that the results are reproducible and accurately reflect the compound's biological activity.

Selectivity is another crucial parameter, as it defines a compound's ability to interact with its intended target over other proteins in the biological system. youtube.com To assess the selectivity of this compound, it would be screened against a panel of related and unrelated targets. A favorable selectivity profile, where the compound is significantly more potent for its intended target, is a key indicator of a potentially safer therapeutic agent with fewer off-target effects.

Illustrative Data: Potency and Selectivity Profile

TargetAssay TypeIC50 (nM)Selectivity Fold (vs. Target A)
Target A (Hypothetical Primary Target) Biochemical101
Target B (Related)Biochemical50050
Target C (Unrelated)Cell-based>10,000>1000

This table presents hypothetical data to illustrate the type of information generated from potency and selectivity assays. The values are not actual experimental results for this compound.

Ex Vivo Tissue-Based Studies and Organ Bath Experiments

To bridge the gap between in vitro assays and in vivo studies, ex vivo tissue-based experiments are employed. reprocell.com Organ bath studies are a classic pharmacological technique used to investigate the effects of a compound on isolated tissues or organs. panlab.comwikipedia.orgadinstruments.com These experiments allow for the examination of a compound's functional effects in a more complex biological environment than a simple cell culture, yet without the systemic influences of a whole organism. panlab.com

For this compound, tissues such as isolated blood vessels, intestinal segments, or bladder strips from preclinical models (e.g., rats or guinea pigs) could be used. wikipedia.orgnih.gov The tissue is suspended in a temperature-controlled, oxygenated physiological solution, and the compound is added at increasing concentrations to generate a concentration-response curve. panlab.com This allows for the determination of parameters like the EC50 and the maximum effect (Emax), providing valuable information about the compound's functional potency and efficacy.

Illustrative Data: Ex Vivo Concentration-Response in Isolated Aortic Rings

Concentration (nM)Response (% Contraction)
15
1025
10050
100085
1000095

This table contains hypothetical data representing a typical concentration-response curve in an organ bath experiment. The values are not actual experimental results for this compound.

Pharmacokinetic (PK) Methodologies in Preclinical Models (non-human)

Understanding the pharmacokinetic profile of a compound—how it is absorbed, distributed, metabolized, and excreted (ADME)—is critical for its development. pcom.edu Preclinical PK studies in animal models provide essential data to predict a compound's behavior in humans.

Before conducting in vivo PK studies, a battery of in vitro ADME assays is performed to predict a compound's pharmacokinetic properties. criver.comeurofinsdiscovery.comcreative-biolabs.combioduro.comwuxiapptec.com These assays are often high-throughput and provide early insights into potential liabilities of a drug candidate.

Key in vitro ADME assays include:

Solubility: Determining the solubility of this compound in aqueous solutions at different pH values is fundamental, as it influences dissolution and absorption.

Permeability: Caco-2 cell monolayers are commonly used to predict intestinal absorption of orally administered drugs. bioduro.com

Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes from preclinical species and humans helps to predict its rate of metabolism and identify the primary metabolic pathways. criver.com

Plasma Protein Binding: The extent to which a compound binds to plasma proteins affects its distribution and availability to reach its target. criver.com

Cytochrome P450 (CYP) Inhibition: These assays assess the potential of this compound to inhibit major CYP enzymes, which is crucial for predicting drug-drug interactions. criver.com

Illustrative Data: In Vitro ADME Profile

ParameterAssayResultInterpretation
Aqueous Solubility Thermodynamic50 µg/mLModerate solubility
Permeability Caco-21 x 10⁻⁶ cm/sLow to moderate permeability
Metabolic Stability Rat Liver Microsomes30 min half-lifeModerate clearance
Plasma Protein Binding Rat Plasma90%High binding
CYP3A4 Inhibition FluorometricIC50 > 10 µMLow potential for inhibition

This table provides an example of the data generated from in vitro ADME assays and is for illustrative purposes only. The values are not actual experimental results for this compound.

Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is essential for pharmacokinetic studies. chromatographyonline.comsci-hub.se Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and wide dynamic range. yale.edubioanalysis-zone.com

The development of a robust LC-MS/MS method involves optimizing the chromatographic separation to resolve the analyte from endogenous matrix components and potential metabolites. chromatographyonline.com Mass spectrometric conditions, including the selection of precursor and product ions for multiple reaction monitoring (MRM), are optimized to ensure sensitive and specific detection. yale.edu The method must be validated according to regulatory guidelines to ensure accuracy, precision, and stability.

Illustrative Data: Hypothetical LC-MS/MS Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]⁺ of the compound
Product Ion (m/z) Specific fragment ion
Internal Standard Stable isotope-labeled analog
Lower Limit of Quantification (LLOQ) 1 ng/mL

This table shows representative LC-MS/MS parameters for the quantification of a small molecule and is not based on actual experimental data for this compound.

Pharmacodynamic (PD) Methodologies in Preclinical Models (non-human)

Pharmacodynamic studies aim to understand the relationship between drug concentration at the site of action and the resulting pharmacological effect. nih.gov In preclinical models, PD studies are crucial for demonstrating proof-of-concept and for establishing a link between target engagement and a biological response.

A biomarker is a measurable indicator of a biological state or condition. youtube.com In drug development, pharmacodynamic biomarkers are used to demonstrate that a drug is engaging its target and eliciting a downstream biological effect. bmj.comresearchgate.net The identification and validation of robust biomarkers are critical for the efficient translation of preclinical findings to the clinic. researchgate.net

For this compound, biomarker strategies would depend on its hypothetical mechanism of action. For example, if it targets a specific kinase, a biomarker could be the phosphorylation state of a downstream substrate. nih.gov Biomarker identification can involve techniques like proteomics or transcriptomics to identify proteins or genes that are modulated by the compound. nih.govnih.gov Once identified, these potential biomarkers need to be validated to ensure that they are sensitive, specific, and reproducible in preclinical models. nih.govmdpi.commedscape.com

Illustrative Data: Potential Pharmacodynamic Biomarkers

Biomarker TypeAnalyteMethod of DetectionExpected Change
Target Engagement Phospho-Target ProteinWestern Blot, ELISADecrease
Downstream Pathway mRNA of responsive geneqPCRModulation
Physiological Blood PressureTelemetryChange from baseline

This table provides examples of potential pharmacodynamic biomarkers and is for illustrative purposes. The specific biomarkers would be dependent on the therapeutic target of this compound.

Dose-Response Relationship Assessment (in vitro/animal models)

No published studies detailing the dose-response relationships of this compound in either in vitro assays or animal models were found.

Formulation Strategies for Research and Preclinical Studies

No information is available regarding the formulation of this compound for research or preclinical evaluation.

Future Research Directions and Unexplored Avenues for 1 4 Aminophenyl Acetyl Piperidin 4 Ol

Exploration of Novel Biological Targets and Therapeutic Research Areas

The piperidine (B6355638) ring is a prevalent feature in numerous natural alkaloids and synthetic drugs, highlighting its significance in medicinal chemistry. nih.govnih.gov Derivatives of piperidine have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and analgesic properties. nih.gov The future exploration of 1-[(4-Aminophenyl)acetyl]piperidin-4-OL could unveil novel biological targets and therapeutic applications.

Given the structural motifs present in this compound, several therapeutic areas warrant investigation. The aminophenyl group is a common pharmacophore in various bioactive molecules, and its combination with the piperidine scaffold could lead to compounds with affinity for a range of receptors and enzymes. For instance, piperidine derivatives have been identified as selective delta-opioid agonists, suggesting a potential role in pain management. mdpi.com Furthermore, the piperidine nucleus is a cornerstone in the development of drugs targeting the central nervous system. nih.gov

Future research should, therefore, focus on screening this compound and its analogs against a diverse panel of biological targets. High-throughput screening campaigns could identify initial hits, which could then be optimized for potency and selectivity.

Table 1: Potential Therapeutic Research Areas for this compound Derivatives

Therapeutic AreaRationale based on Structural MotifsPotential Biological Targets
Oncology Piperidine derivatives have shown anticancer properties. nih.govKinases, Proteases, Hormone Receptors
Infectious Diseases The piperidine scaffold is found in various antimicrobial and antiviral agents. nih.govBacterial Enzymes, Viral Proteins
Neurodegenerative Diseases Piperidine-containing compounds are known to modulate CNS targets. nih.govReceptors (e.g., Sigma, Opioid), Enzymes (e.g., Cholinesterases)
Pain Management Related piperidine structures act as opioid receptor agonists. mdpi.comOpioid Receptors (Delta, Mu, Kappa)
Inflammation Certain piperidine derivatives exhibit anti-inflammatory activity.Cyclooxygenases, Lipoxygenases

Development of Advanced Synthetic Methodologies for Enhanced Structural Diversity

The biological activity of piperidine-containing compounds is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov To fully explore the therapeutic potential of this compound, the development of advanced synthetic methodologies is crucial. These methods would enable the creation of a diverse library of analogs with varied structural features, which is essential for establishing structure-activity relationships (SAR).

Recent advances in organic synthesis have provided numerous methods for the formation and functionalization of the piperidine ring. These include intramolecular cyclization reactions, multicomponent reactions, and catalytic hydrogenations. Future synthetic efforts could focus on:

Derivatization of the Aminophenyl Group: The primary amine offers a handle for a wide range of chemical transformations, allowing for the introduction of various substituents to probe interactions with biological targets.

Stereoselective Synthesis: The development of methods for the asymmetric synthesis of piperidine derivatives is critical, as different stereoisomers often exhibit distinct biological activities and pharmacokinetic profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. These computational tools can significantly accelerate the process of identifying promising drug candidates by analyzing vast datasets and predicting molecular properties.

In the context of this compound, AI and ML could be employed in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data for piperidine-containing compounds to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives. This can help prioritize which compounds to synthesize and test, saving time and resources.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. By providing the model with a set of desired attributes, such as high affinity for a specific target and low predicted toxicity, it can generate new chemical structures based on the this compound scaffold.

Structure-Based Design: For known biological targets, AI-powered tools can be used to dock virtual libraries of this compound derivatives into the target's binding site, predicting their binding affinity and mode of interaction.

Application of this compound as a Chemical Biology Research Tool or Probe

Beyond its potential as a therapeutic agent, this compound and its derivatives could serve as valuable chemical biology research tools. A chemical probe is a small molecule that can be used to study the function of a specific biological target in a cellular or in vivo context.

To be effective as a chemical probe, a molecule should ideally possess high potency, selectivity, and a known mechanism of action. If a derivative of this compound is found to have high affinity and selectivity for a particular protein, it could be developed into a probe to:

Elucidate Biological Pathways: By selectively inhibiting or activating a specific protein, the probe can help researchers understand the protein's role in cellular signaling and disease processes.

Target Validation: A selective probe can be used to validate a protein as a potential drug target by assessing the phenotypic consequences of modulating its activity.

Imaging Applications: By attaching a fluorescent tag or a radiolabel to the molecule, it could be used as an imaging agent to visualize the localization and expression of its target protein in cells and tissues.

Collaborative Research Frameworks and Interdisciplinary Approaches in Chemical Biology

The multifaceted nature of modern drug discovery and chemical biology research necessitates collaborative and interdisciplinary approaches. The successful development of this compound from a chemical entity to a validated therapeutic lead or research tool will require the combined expertise of scientists from various fields.

Future progress will be significantly enhanced through collaborative frameworks that bring together:

Synthetic Organic Chemists: To design and execute efficient synthetic routes to novel analogs.

Medicinal Chemists: To guide the optimization of lead compounds based on SAR and DMPK (drug metabolism and pharmacokinetics) properties.

Computational Chemists: To employ AI and molecular modeling to guide compound design and interpret experimental data.

Biologists and Pharmacologists: To conduct biological screening, elucidate mechanisms of action, and perform in vivo studies.

Such interdisciplinary collaborations are essential for navigating the complexities of the drug discovery pipeline and for fully realizing the scientific potential of promising chemical scaffolds like this compound.

常见问题

Q. What are the optimized synthetic routes for 1-[(4-Aminophenyl)acetyl]piperidin-4-OL, and how can reaction yields be improved?

Methodological Answer: The synthesis of piperidin-4-ol derivatives typically involves condensation reactions between substituted benzaldehydes and piperidine precursors. For example, analogous compounds like 1-(4-Hydroxyphenyl)piperidin-4-ol are synthesized using 4-hydroxybenzaldehyde and piperidine with sodium borohydride as a reducing agent . To optimize yields:

  • DOE (Design of Experiments): Apply factorial design to test variables (e.g., solvent polarity, temperature, catalyst concentration) .
  • Purification: Use recrystallization (ethanol/water mixtures) or HPLC for high-purity isolation .
  • Scale-up: Transition from batch to continuous flow systems for reproducibility in industrial settings .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies proton environments and confirms substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, piperidine protons at δ 1.5–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion for C13H17N2O2 at m/z 233.13) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How can computational chemistry approaches be integrated into the design of novel derivatives of this compound?

Methodological Answer:

  • Reaction Pathway Prediction: Use quantum chemical calculations (e.g., DFT) to model transition states and energy barriers for derivatization reactions .
  • Ligand-Target Docking: Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., CCR5 receptors) .
  • Machine Learning: Train models on PubChem datasets to predict substituent effects on solubility or bioactivity .

Q. What methodologies are recommended for resolving contradictory biological activity data observed in structure-activity relationship (SAR) studies of piperidin-4-ol derivatives?

Methodological Answer:

  • Comparative SAR Analysis: Tabulate substituent effects on activity (Table 1).
  • In Silico ADMET Screening: Predict pharmacokinetic conflicts (e.g., cytochrome P450 interactions) using SwissADME .
  • Dose-Response Validation: Repeat assays with standardized protocols (e.g., IC50 determination via MTT assays) .

Table 1: Comparative Bioactivity of Piperidin-4-ol Derivatives

CompoundSubstituentBiological Activity (IC50, nM)
1-(4-Hydroxyphenyl)-OH150 (CCR5 antagonism)
1-(4-Chlorophenyl)-Cl90 (SK inhibition)
1-[(4-Aminophenyl)acetyl]-NH2-CO-CH2-Under investigation

Q. What experimental strategies are employed to elucidate the reaction mechanisms involving this compound in catalytic systems?

Methodological Answer:

  • Isotopic Labeling: Use deuterated solvents (e.g., D2O) to track proton transfer steps in oxidation/reduction reactions .
  • Kinetic Profiling: Monitor intermediate formation via stopped-flow UV-Vis spectroscopy .
  • X-ray Crystallography: Resolve crystal structures of metal complexes to identify coordination sites (e.g., Pd or Pt catalysts) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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